molecular formula C12H15Cl2NO2 B1422259 N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide CAS No. 1188263-04-8

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide

Cat. No.: B1422259
CAS No.: 1188263-04-8
M. Wt: 276.16 g/mol
InChI Key: RDPOPGWDGGCCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide: is an organic compound with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.16 g/mol . This compound is characterized by the presence of a phenoxy group substituted with two chlorine atoms and two methyl groups, linked to an acetamide moiety through an ethyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-7-6-10(12(14)8(2)11(7)13)17-5-4-15-9(3)16/h6H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOPGWDGGCCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic processes .

Comparison with Similar Compounds

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.

Biological Activity

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The compound's structure, synthesis, and mechanisms of action are also discussed.

Chemical Structure and Properties

The molecular formula of this compound is C15H18Cl2N2O3C_{15}H_{18}Cl_{2}N_{2}O_{3}, with a molecular weight of approximately 351.22 g/mol. The compound features a central acetamide moiety connected to two distinct phenoxy groups, which contribute to its chemical properties and biological activities.

Structural Features

FeatureDescription
Molecular Formula C15H18Cl2N2O3C_{15}H_{18}Cl_{2}N_{2}O_{3}
Molecular Weight 351.22 g/mol
Functional Groups Acetamide, dichlorophenoxy, dimethylphenoxy

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains and fungi.

  • Mechanism of Action : The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic processes. Studies suggest it can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent . Its interaction with COX-2 suggests it could be useful in treating conditions characterized by inflammation.

  • Case Study : In vitro studies have demonstrated that derivatives of dichlorophenoxy compounds can selectively inhibit COX-2 activity, leading to reduced inflammatory responses in cellular models.

Therapeutic Applications

This compound is being explored for various therapeutic applications:

  • Potential Uses : Development of new pharmaceuticals targeting microbial infections and inflammatory diseases.
  • Research Findings : Preliminary findings indicate that the compound may enhance the efficacy of existing treatments when used in combination therapies.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. This binding modulates biochemical pathways involved in inflammation and microbial resistance.

  • Target Interactions : Molecular docking studies reveal that the compound fits well into the active site of COX-2, indicating a strong potential for selective inhibition.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Phenoxy Groups : Synthesis begins with the preparation of the dichlorophenoxy and dimethylphenoxy groups.
  • Acetamide Linkage : These groups are then linked through an ethyl chain to form the final acetamide structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.